N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide
CAS No.: 2034399-08-9
Cat. No.: VC5255288
Molecular Formula: C18H23N3O4S2
Molecular Weight: 409.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034399-08-9 |
|---|---|
| Molecular Formula | C18H23N3O4S2 |
| Molecular Weight | 409.52 |
| IUPAC Name | N-[4-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C18H23N3O4S2/c1-14(22)20-15-4-6-16(7-5-15)27(23,24)19-13-17(18-3-2-10-25-18)21-8-11-26-12-9-21/h2-7,10,17,19H,8-9,11-13H2,1H3,(H,20,22) |
| Standard InChI Key | HFSROLZBVJEXSU-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Introduction
N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide is a synthetic chemical compound with potential applications in medicinal chemistry, particularly in drug development. Its structure features a combination of functional groups, including a furan ring, thiomorpholine, sulfonamide, and acetamide, which collectively contribute to its unique chemical and biological properties.
Synthesis
The synthesis of N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide typically involves:
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Preparation of the Sulfonamide Intermediate: Reaction of a sulfonyl chloride with an amine derivative under controlled conditions.
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Incorporation of the Furan Moiety: Coupling reactions to introduce the furan ring.
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Formation of the Thiomorpholine Group: Utilization of thiomorpholine in nucleophilic substitution or condensation reactions.
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Final Acetamide Addition: Acetylation of the amine group to form the target compound.
The reaction conditions (e.g., temperature, solvent, catalyst) are optimized to ensure high yield and purity.
Potential Applications
The compound's structure indicates potential for:
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Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties.
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Anticancer Research: The presence of heterocyclic rings like furan may contribute to cytotoxic effects on tumor cells.
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Anti-inflammatory Properties: Acetamide derivatives often exhibit anti-inflammatory activity.
Structural Analysis
| Functional Group | Role in Activity |
|---|---|
| Furan Ring | Enhances lipophilicity and potential binding affinity |
| Sulfonamide Group | Key pharmacophore for antimicrobial activity |
| Thiomorpholine Moiety | Improves solubility and may enhance pharmacokinetics |
| Acetamide Functionality | Stabilizes the molecule and provides hydrogen bonding sites |
The combination of these groups suggests that the compound could serve as a lead molecule for further drug development.
Limitations and Future Research
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Toxicity Studies: The safety profile of this compound needs thorough evaluation.
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Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are essential.
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Target Validation: Identifying specific biological targets will aid in therapeutic application.
Future research should focus on synthesizing analogs to optimize activity and reduce potential side effects.
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